molecular formula C18H12F3N3O3 B2765185 N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 946260-34-0

N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide

Cat. No.: B2765185
CAS No.: 946260-34-0
M. Wt: 375.307
InChI Key: WFZPTRIJLUSDGN-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is a compound that belongs to the quinolone family, which is known for its significant relevance in medicinal chemistry. Quinolones are privileged scaffolds in terms of their druggability, finding utility in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve scalable and efficient synthetic methodologies that ensure high yields and purity. These methods often include the use of flow chemistry and metal-catalyzed reactions to achieve targeted modifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can be further explored for their therapeutic potential .

Scientific Research Applications

N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and receptors involved in various biological processes. For example, it may inhibit tyrosine kinases or interact with cannabinoid receptors to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O3/c19-18(20,21)13-3-1-2-11-14(13)23-8-12(15(11)25)17(27)24-10-6-4-9(5-7-10)16(22)26/h1-8H,(H2,22,26)(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZPTRIJLUSDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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